![molecular formula C12H17N3O3S B2743737 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034294-58-9](/img/structure/B2743737.png)
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields and explaining stereoselectivity observed in substituted furans through MM3-transition state models. Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.Molecular Structure Analysis
Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations. For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing, using Hirshfeld surface analysis.Chemical Reactions Analysis
The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.Physical And Chemical Properties Analysis
The physical properties of related compounds, such as those involving furan-2,5-diylbis (diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds. Exploring the chemical properties of furan-based compounds through their synthesis, such as the preparation of arylsulfonylthiophene- and furan-2-sulfonamides, reveals the influence of sulfonamide groups on the stability and reactivity of these molecules.Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents. These compounds exhibit activity against both gram-positive and gram-negative bacteria . The unique structural features of our compound may contribute to its antibacterial properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a common mechanism for compounds with similar structures . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, forming a new bond with the metal. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to the metal .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to have diverse biological activities and therapeutic possibilities .
Safety and Hazards
As with any chemical compound, it’s important to handle “N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” with care. While specific safety and hazard information for this compound isn’t readily available, furan derivatives are generally used for research purposes and not for human or veterinary use.
Future Directions
The high therapeutic properties of the furan related drugs have broadened scope in remedying various dispositions in clinical medicines . Numerous methods for the synthesis of furans and also their various structure reactions offer enormous scope in the field of medicinal chemistry . This opens up possibilities for further exploration and development of furan-sulfonyl compounds in the future.
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-9-12(11-5-4-8-18-11)10(2)15(14-9)7-6-13-19(3,16)17/h4-5,8,13H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSGXYGISBLOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C)C)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide |
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